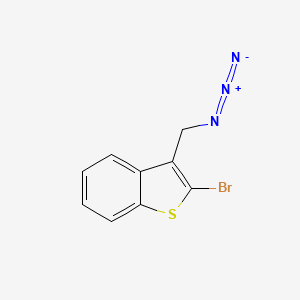

3-(Azidomethyl)-2-bromo-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

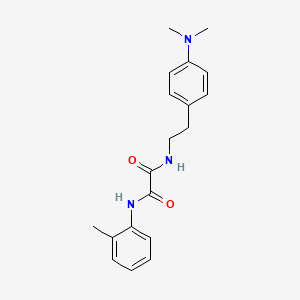

“3-(Azidomethyl)-2-bromo-1-benzothiophene” likely refers to a compound that contains an azidomethyl group (-CH2N3), a bromine atom, and a benzothiophene structure. Benzothiophene is a heterocyclic compound consisting of a fused benzene and thiophene ring . The azide group (-N3) is known for its high reactivity .

Synthesis Analysis

While specific synthesis methods for “3-(Azidomethyl)-2-bromo-1-benzothiophene” are not available, azide-modified nucleosides are often synthesized using click chemistry based on azide-alkyne cycloaddition . This involves the reaction of an alkyne with an azide to form a triazole .Chemical Reactions Analysis

Azide groups are known for their reactivity and are often used in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Azidomethyl)-2-bromo-1-benzothiophene” would depend on its specific structure. Physical properties could include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties could include reactivity, flammability, and susceptibility to corrosion .Aplicaciones Científicas De Investigación

DNA Sequencing by Synthesis (SBS)

Azide-modified nucleosides can be used in DNA sequencing by synthesis (SBS) methods. They serve as substrates for DNA polymerase and allow for the incorporation and cleavage of natural nucleotides without impeding further polymerase reactions .

Bioorthogonal Labeling

These modified nucleosides are utilized in bioorthogonal labeling techniques, such as azide-alkyne cycloadditions, which are used for labeling and functionalization of oligonucleotides and cellular RNAs .

Enzyme Inhibition

Azide-modified nucleosides have been documented as enzyme inhibitors, which can be used in diagnostic reporters, and as potential anticancer or antiviral drugs .

RNA and DNA Functionalization

They serve as important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthetic Chemistry

There is a demand in synthetic chemistry for the development of approaches for the preparation of azide-modified nucleoside derivatives due to their extensive utility .

Medicinal Chemistry

Modified nucleosides are core precursors for the synthesis of artificial nucleic acids and play a significant role in synthetic and medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of 3-(Azidomethyl)-2-bromo-1-benzothiophene is the DNA polymerase, a key enzyme involved in DNA replication . This enzyme plays a crucial role in the synthesis of new DNA strands, which is essential for cell division and genetic inheritance.

Mode of Action

3-(Azidomethyl)-2-bromo-1-benzothiophene interacts with its target by acting as a nucleotide analogue . The compound’s azido moiety (N3) serves as a label for DNA sequencing by synthesis (SBS), displaying a unique Raman shift where most biological molecules are transparent . This allows the compound to be incorporated into the growing DNA strand during polymerase extension . The azido label is then cleaved to permit the next nucleotide incorporation .

Biochemical Pathways

The compound affects the biochemical pathway of DNA synthesis. By acting as a nucleotide analogue, it gets incorporated into the growing DNA strand . This process can influence the DNA sequence, potentially affecting gene expression and protein synthesis.

Pharmacokinetics

Its small size and the efficiency of the 3’-o-azidomethyl-dntps as substrates for the dna polymerase suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-(Azidomethyl)-2-bromo-1-benzothiophene’s action primarily involve changes in DNA sequencing. The compound’s incorporation into the DNA strand and subsequent cleavage can influence the DNA sequence . This could potentially affect gene expression and protein synthesis, although the specific effects would depend on the context of the DNA sequence and the cell type.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(azidomethyl)-2-bromo-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJBLLRAAVAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)

![(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2991900.png)

![4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2991903.png)

![N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2991905.png)

![2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine](/img/structure/B2991907.png)

![Tert-butyl (3aR,7aS)-2-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2991908.png)